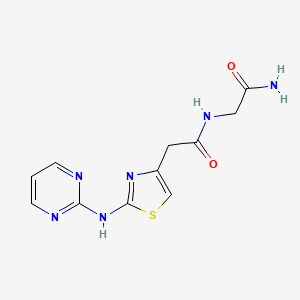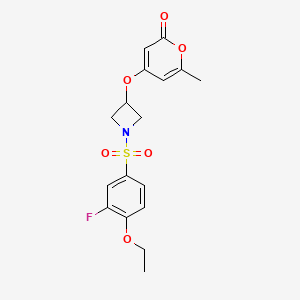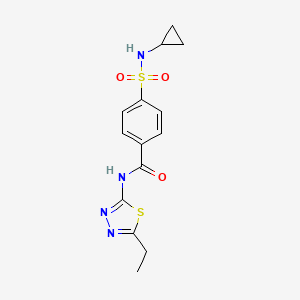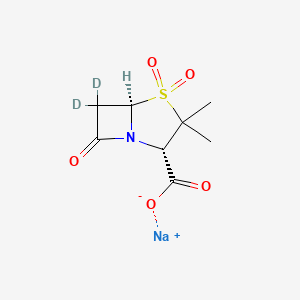
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as AOTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. AOTA is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves the condensation of 2-amino-2-oxoethylamine with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-amino-2-oxoethylamine, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-amino-2-oxoethylamine and 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid in a suitable solvent such as dichloromethane or dimethylformamide., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography., Step 5: Dissolve the intermediate in acetic anhydride and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate., Step 7: Concentrate the organic layer and purify the final product by column chromatography.
作用机制
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the progression of diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can alter the expression of genes involved in cell growth and differentiation, leading to anti-tumor effects.
生化和生理效应
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the replication of HIV and hepatitis C viruses.
实验室实验的优点和局限性
One advantage of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its broad-spectrum activity against various diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to be effective against cancer, HIV, and hepatitis C, making it a promising candidate for drug development. However, one limitation of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. One direction is to study its efficacy in combination with other drugs for the treatment of cancer and viral infections. Another direction is to develop more soluble derivatives of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide and its potential applications in the field of medicine.
Conclusion
In conclusion, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its potential applications in the field of medicine. While there are limitations to its use, further research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is needed to fully understand its potential as a therapeutic agent.
科学研究应用
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and hepatitis C.
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)
![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)



